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  • Product: Methyl 2-methyl-2-(4-nitrophenyl)propanoate
  • CAS: 59115-08-1

Core Science & Biosynthesis

Foundational

Toxicological Profiling and Safe Handling of Methyl 2-methyl-2-(4-nitrophenyl)propanoate: A Mechanistic Guide

Executive Summary & Structural Context Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) is a synthetic nitroaromatic ester frequently utilized as an intermediate in pharmaceutical and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) is a synthetic nitroaromatic ester frequently utilized as an intermediate in pharmaceutical and agrochemical development[1]. From a toxicological perspective, the molecule presents a dual-hazard profile driven by its structural components: a sterically hindered ester and a highly reactive nitroarene group.

While the gem-dimethyl substitution on the propanoate backbone provides steric shielding that slows rapid esterase-mediated hydrolysis, it inadvertently shifts the primary metabolic burden onto the nitro group. As a Senior Application Scientist, it is critical to understand that the toxicity of this compound is not derived from the parent molecule itself, but rather from its enzymatic bioactivation. This whitepaper deconstructs the mechanistic toxicology, outlines stringent handling guidelines, and provides self-validating experimental workflows for profiling its safety.

Mechanistic Toxicology: The Nitroaromatic Liability

The primary toxicological liability of methyl 2-methyl-2-(4-nitrophenyl)propanoate lies in the bioreduction of its nitro group. Nitroaromatic compounds (NACs) interact with cellular flavoenzymes, initiating cascade reactions that lead to oxidative stress, methemoglobinemia, and potential genotoxicity[2]. The toxicity diverges based on the specific enzymatic pathway engaged:

  • One-Electron Reduction (Oxidative Stress): Catalyzed by enzymes such as NADPH-cytochrome P450 reductase, the nitro group undergoes a single-electron transfer to form a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent compound, releasing a superoxide radical ( O2∙−​ ). This "redox cycling" depletes cellular antioxidants and induces severe oxidative stress[3].

  • Two-Electron Reduction (Methemoglobinemia & Mutagenicity): Obligate two-electron reductases, such as NQO1, bypass the radical intermediate, reducing the nitro group directly to a nitroso intermediate, and subsequently to a hydroxylamine derivative[2]. The hydroxylamine is the primary culprit for methemoglobinemia—it directly oxidizes the Fe2+ in hemoglobin to Fe3+ , impairing oxygen transport and causing cyanosis[4]. Furthermore, phase II conjugation (e.g., via sulfotransferases) of the hydroxylamine creates a good leaving group, generating an electrophilic arylnitrenium ion capable of forming covalent adducts with DNA[2].

ToxicityMechanisms Parent Methyl 2-methyl-2-(4-nitrophenyl)propanoate (Nitroaromatic Core) NitroRadical Nitro Anion Radical (1e- Intermediate) Parent->NitroRadical 1e- Reduction (Flavoenzymes) Nitroso Nitroso Intermediate (2e- Reduction) Parent->Nitroso 2e- Reduction (Nitroreductases) NitroRadical->Parent Redox Cycling ROS Superoxide (ROS) Oxidative Stress NitroRadical->ROS + O2 Hydroxylamine Hydroxylamine (4e- Reduction) Nitroso->Hydroxylamine 2e- Reduction MetHb Methemoglobinemia (Fe2+ → Fe3+) Hydroxylamine->MetHb Erythrocyte Oxidation Nitrenium Arylnitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Phase II Conjugation/Solvolysis Adducts DNA/Protein Adducts (Mutagenicity) Nitrenium->Adducts Covalent Binding

Fig 1: Bioreduction pathways of methyl 2-methyl-2-(4-nitrophenyl)propanoate driving toxicity.

Physicochemical & Toxicological Data

Understanding the physicochemical properties is essential for predicting the pharmacokinetic distribution and establishing appropriate engineering controls. The moderate lipophilicity ensures rapid dermal and cellular penetration.

Property / ParameterValue / DescriptorClinical / Toxicological Relevance
CAS Number 59115-08-1Unique identifier for regulatory safety tracking[1].
Molecular Weight 223.23 g/mol Low molecular weight facilitates rapid systemic distribution[5].
LogP (Predicted) 2.0454High lipophilicity drives passive dermal and cellular absorption[5].
TPSA 69.44 ŲModerate polar surface area permits partitioning into lipid bilayers[5].
Primary Hazard NitroreductionRisk of methemoglobinemia and ROS-mediated cytotoxicity[2],[4].

Engineering Controls & Safe Handling Guidelines

Due to the insidious nature of nitroaromatic toxicity—where symptoms like cyanosis may be delayed until significant methemoglobin has formed—proactive engineering controls are non-negotiable.

  • Containment & Ventilation: All manipulations of the powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator. The compound's LogP (2.04) indicates it will readily absorb through the respiratory epithelium if aerosolized.

  • Personal Protective Equipment (PPE): Standard latex is insufficient. Double-gloving with extended-cuff nitrile gloves (minimum 0.12 mm thickness) is required, as nitrile provides superior chemical resistance to lipophilic esters. A properly fitted half-mask respirator with P100/organic vapor cartridges is mandatory if engineering controls are compromised.

  • Spill Response & Decontamination: Avoid the use of reducing agents during cleanup, as this can inadvertently catalyze the formation of toxic hydroxylamines. Spills should be wetted with a 10% ethanol/water solution to prevent aerosolization, absorbed with inert silica, and disposed of as hazardous chemical waste.

Self-Validating Experimental Workflows

To rigorously evaluate the toxicity profile of this compound in a preclinical setting, assays must be designed to prove causality, not just correlation. The following protocols utilize built-in mechanistic validation.

Protocol 1: Mechanistic Deconvolution of Cytotoxicity (NQO1 vs. CYP450)

Objective: Determine whether cellular toxicity is driven by oxidative stress (1e- pathway) or hydroxylamine formation (2e- pathway).

  • Cell Seeding: Seed HepG2 cells (which express basal levels of both NQO1 and CYP450 reductases) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment: Pre-incubate half the plate with 50 µM Dicumarol (a highly specific NQO1 inhibitor) and the other half with 0.1% DMSO (vehicle control) for 1 hour.

  • Compound Exposure: Expose cells to a dose-response gradient (0.1 µM to 100 µM) of methyl 2-methyl-2-(4-nitrophenyl)propanoate for 24 hours.

  • Orthogonal Readout: Perform a multiplexed viability assay using Hoechst 33342 (nuclear count) and Propidium Iodide (membrane integrity).

  • Causality & Validation: Dicumarol blocks the obligate 2-electron reduction pathway. If cell viability is rescued in the Dicumarol arm, the primary toxic mechanism is the formation of the hydroxylamine metabolite. If toxicity is exacerbated, it indicates the cellular machinery was forced into the 1-electron pathway, validating superoxide-mediated oxidative stress as the primary driver.

Protocol 2: S9-Dependent Hemoglobin Oxidation Assay

Objective: Validate that methemoglobinemia is a downstream metabolic consequence, rather than a direct chemical insult from the parent ester.

  • Preparation: Purify human hemoglobin (Hb) to a final concentration of 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Reaction Assembly: Prepare two reaction arms:

    • Arm A (Negative Control): Hb + 50 µM compound.

    • Arm B (Metabolic Activation): Hb + 50 µM compound + Aroclor 1254-induced rat liver S9 fraction (2 mg/mL protein) + NADPH regenerating system.

  • Incubation: Incubate both arms in a shaking water bath at 37°C for 2 hours.

  • Quantification: Measure absorbance via spectrophotometry at 630 nm (MetHb) and 540 nm (OxyHb). Calculate the MetHb percentage.

  • Causality & Validation: The parent nitroaromatic ester lacks the electrophilicity to directly oxidize Fe2+ to Fe3+ . Arm A proves the parent compound is inert to hemoglobin. Arm B provides the hepatic enzymatic machinery required to generate the reactive hydroxylamine species. A positive methemoglobin signal exclusively in Arm B self-validates that the toxicity is entirely bioactivation-dependent.

References

  • [1] Title: methyl 2-methyl-2-(4-nitrophenyl)propanoate 95% - Advanced ChemBlocks Source: achemblock.com URL:

  • [5] Title: 59115-08-1 | Methyl 2-methyl-2-(4-nitrophenyl)propanoate - ChemScene Source: chemscene.com URL:

  • [2] Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:

  • [3] Title: Biological Treatment of Nitroaromatics in Wastewater Source: MDPI URL:

  • [4] Title: HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: NIH (National Institutes of Health) URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for methyl 2-methyl-2-(4-nitrophenyl)propanoate

Application Note: High-Yield Synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate via Exhaustive Methylation Executive Summary Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) is a critical synthetic bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate via Exhaustive Methylation

Executive Summary

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) is a critical synthetic building block extensively utilized in the development of advanced pharmaceutical agents. Its sterically hindered, gem-dimethylated alpha-carbon makes it a highly valued intermediate in the synthesis of cyclic urea derivatives acting as kinase inhibitors[1], as well as substituted benzylamine derivatives targeting angiogenesis via VEGF inhibition[2].

This application note details a highly efficient, one-pot exhaustive methylation protocol starting from 4-nitrophenylacetic acid. By employing sodium hydride (NaH) and methyl iodide (MeI) in the presence of a phase-transfer catalyst (18-crown-6), this method achieves simultaneous esterification and double alpha-alkylation with yields approaching 99%[3].

Mechanistic Rationale & Experimental Design

The synthesis relies on the sequential deprotonation and alkylation of 4-nitrophenylacetic acid. The electron-withdrawing nature of the para-nitro group significantly increases the acidity of the benzylic alpha-protons.

Causality in Reagent Selection:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to drive the complete deprotonation of both the carboxylic acid and the benzylic carbon.

  • 18-Crown-6 Ether: The addition of this macrocyclic ether is the critical success factor in this protocol. It strongly chelates the sodium cations ( Na+ ), generating a highly reactive, "naked" enolate anion. This dramatically accelerates the subsequent SN​2 nucleophilic attack on methyl iodide[3].

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to solvate the ionic intermediates and stabilize the transition state of the SN​2 alkylation without quenching the basicity of the enolate.

  • Temperature Control: The initial deprotonation is highly exothermic and evolves hydrogen gas ( H2​ ). It must be initiated at 0 °C to prevent uncontrolled exotherms and potential side reactions (such as self-condensation or localized charring).

Quantitative Reaction Parameters

The following stoichiometric table outlines the requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Nitrophenylacetic acid181.151.0 eq1.81 g (10.0 mmol)Starting Material
Sodium Hydride (60% in oil)24.003.5 eq1.40 g (35.0 mmol)Base
Methyl Iodide (MeI)141.943.5 eq4.97 g (35.0 mmol)Electrophile
18-Crown-6 Ether264.320.1 eq0.26 g (1.0 mmol)Phase-Transfer Catalyst
DMF (Anhydrous)73.09-20.0 mLSolvent
Methyl 2-methyl-2-(4-nitrophenyl)propanoate 223.23 1.0 eq ~2.21 g (Expected) Target Product

Step-by-Step Synthesis Protocol

Safety Note: Methyl iodide is a volatile, highly toxic alkylating agent. Sodium hydride reacts violently with water, evolving flammable hydrogen gas. All procedures must be conducted in a certified fume hood using rigorous anhydrous techniques and appropriate PPE.

Stage 1: System Preparation and Deprotonation

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with dry nitrogen ( N2​ ).

  • Charge the flask with 4-nitrophenylacetic acid (1.81 g, 10.0 mmol) and 18-crown-6 ether (0.26 g, 1.0 mmol).

  • Inject anhydrous DMF (20 mL) via syringe and stir until a homogenous solution is achieved.

  • Submerge the reaction flask in an ice-water bath and cool the internal temperature to 0 °C.

  • Remove the septum temporarily and add NaH (1.40 g of 60% dispersion, 35.0 mmol) portion-wise over 10 minutes. Self-Validation Cue: Vigorous bubbling ( H2​ gas evolution) will be observed. The solution will transition to a deep red/purple color, indicating the formation of the conjugated enolate.

  • Re-seal the flask and allow the mixture to stir for 0.5 hours, allowing it to gradually warm to 25 °C to ensure complete triple deprotonation[3].

Stage 2: Exhaustive Alkylation 7. Re-cool the reaction mixture to 0 °C using the ice-water bath. 8. Using a gas-tight syringe, add methyl iodide (2.18 mL, 4.97 g, 35.0 mmol) dropwise over 15 minutes. 9. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 2–4 hours. 10. In-Process Control: Monitor reaction completion via TLC (Hexanes/EtOAc 4:1) or LC-MS. The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a non-polar product spot ( Rf​≈0.6 ).

Stage 3: Workup and Isolation 11. Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl , 20 mL) to neutralize any unreacted NaH. 12. Dilute the mixture with ethyl acetate (EtOAc, 50 mL) and transfer to a separatory funnel. 13. Separate the organic layer and wash the aqueous layer with additional EtOAc (2 x 25 mL). 14. Combine the organic extracts and wash sequentially with distilled water (3 x 30 mL) to remove DMF, followed by brine (30 mL). 15. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product. 16. Purify via flash column chromatography (silica gel, gradient elution 0-15% EtOAc in Hexanes) to afford the pure title compound as a pale yellow solid/oil (Yield: ~99%)[3][4].

Process Visualization

SynthesisWorkflow SM 4-Nitrophenylacetic Acid (CAS: 104-03-0) Deprot Stage 1: Deprotonation NaH (3.5 eq), 18-crown-6 (0.1 eq) DMF, 0 °C to 25 °C, 0.5 h SM->Deprot Alkyl Stage 2: Alkylation MeI (3.5 eq) addition at 0 °C Warm to 25 °C Deprot->Alkyl Workup Aqueous Workup Sat. NH4Cl Quench EtOAc Extraction & Water Washes Alkyl->Workup Purif Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purif Prod Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) | Yield: ~99% Purif->Prod

Workflow for the one-pot exhaustive methylation of 4-nitrophenylacetic acid.

References

  • LookChem. "Cas 104-03-0, 4-Nitrophenylacetic acid - Synthetic Route & Conditions". LookChem Database. Available at:[Link]

  • M. Alami, et al. "Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors". WIPO (PCT) Patent WO2007083017A2.
  • J. P. Lyssikatos, et al. "Substituted benzylamine derivatives and methods of use". WIPO (PCT) Patent WO2004007457A2.

Sources

Application

Application Notes and Protocols: Methyl 2-methyl-2-(4-nitrophenyl)propanoate as a Versatile Intermediate in API Synthesis

Introduction In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile chemical intermediates allows for the streaml...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile chemical intermediates allows for the streamlined synthesis of Active Pharmaceutical Ingredients (APIs), reducing step counts and improving overall yield. Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS No: 59115-08-1) is one such intermediate of significant value.[1][2] Its structure features a quaternary carbon center, a readily modifiable methyl ester, and a synthetically powerful nitro group on a phenyl ring. This combination makes it a highly adaptable building block for introducing specific pharmacophoric elements into drug candidates.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides in-depth application notes, detailed experimental protocols for its synthesis and subsequent transformation, and characterization data, underscoring its role as a key intermediate in the synthesis of advanced pharmaceutical compounds.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety profile of any chemical intermediate is fundamental to its effective and safe use in a laboratory or manufacturing setting.

Compound Properties

The key physicochemical properties of Methyl 2-methyl-2-(4-nitrophenyl)propanoate are summarized below.

PropertyValueSource(s)
CAS Number 59115-08-1[1][2][3]
Molecular Formula C₁₁H₁₃NO₄[1][2][3]
Molecular Weight 223.23 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥97-98%[2][3]
Storage Room Temperature, in a dry, well-ventilated area.[3]
InChI Key HSQIFLIPJUZWEO-UHFFFAOYSA-N[3]
Safety and Handling

Methyl 2-methyl-2-(4-nitrophenyl)propanoate is considered a hazardous chemical and must be handled with appropriate precautions.[3]

Hazard InformationDetailsSource(s)
Signal Word Warning [3]
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P264: Wash face, hands, and any exposed skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Strategic Importance in Medicinal Chemistry

The synthetic utility of Methyl 2-methyl-2-(4-nitrophenyl)propanoate stems from its two primary functional handles: the nitro group and the methyl ester. These groups can be selectively transformed to introduce a variety of functionalities, making this intermediate a powerful tool for building a library of drug-like molecules.

The para-nitro group is the most significant feature. It serves as a masked amine. Through well-established reduction chemistry, it can be converted into a primary aniline. This aniline is a nucleophile and a common feature in many APIs, often used to form amides, sulfonamides, or participate in coupling reactions. The gem-dimethyl group adjacent to the ester provides steric hindrance, which can be strategically employed to influence the conformation of the final molecule and its binding interaction with a biological target.

G cluster_start Key Intermediate cluster_transform Key Transformations cluster_products Versatile Scaffolds start Methyl 2-methyl-2-(4-nitrophenyl)propanoate reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) start->reduction Transformation of Nitro Group hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) start->hydrolysis Transformation of Ester Group amine Methyl 2-(4-aminophenyl)-2-methylpropanoate (Nucleophilic Amine Scaffold) reduction->amine acid 2-methyl-2-(4-nitrophenyl)propanoic acid (Carboxylic Acid Scaffold) hydrolysis->acid

Caption: Key synthetic transformations of the intermediate.

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate is the electrophilic nitration of its readily available precursor, Methyl 2-methyl-2-phenylpropanoate. The following protocol details this procedure.

Workflow for Synthesis

The overall workflow involves the controlled nitration of the starting material, followed by quenching, extraction, and purification to yield the final product.

G start Start: Prepare Nitrating Mixture (H₂SO₄ in an ice bath) add_hno3 Slowly add HNO₃ to H₂SO₄ (Maintain T < 10°C) start->add_hno3 add_sm Add Methyl 2-methyl-2-phenylpropanoate dropwise to nitrating mixture (T < 10°C) add_hno3->add_sm react Stir at 0-5°C for 2-3 hours (Monitor reaction by TLC/HPLC) add_sm->react quench Quench Reaction (Pour slowly onto crushed ice) react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃ soln., Brine) extract->wash dry Dry over Na₂SO₄, Filter, and Concentrate in vacuo wash->dry purify Purify Crude Product (Recrystallization from Ethanol/Hexanes) dry->purify end End: Isolate Pure Product (White to pale yellow solid) purify->end

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • Methyl 2-methyl-2-phenylpropanoate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (3.0 eq)

  • Fuming Nitric Acid (HNO₃, 90%) (1.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol & Hexanes (for recrystallization)

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄ (3.0 eq). Cool the flask in an ice-salt bath to 0°C.

    • Causality: The nitration reaction is highly exothermic. Pre-cooling the sulfuric acid is critical for controlling the temperature upon addition of nitric acid, preventing runaway reactions and minimizing the formation of byproducts.

  • Addition of Nitric Acid: Add fuming HNO₃ (1.1 eq) dropwise to the cold, stirring H₂SO₄. Ensure the internal temperature does not exceed 10°C during the addition.

  • Addition of Starting Material: Once the nitrating mixture is prepared and stable at 0-5°C, add Methyl 2-methyl-2-phenylpropanoate (1.0 eq) dropwise via the dropping funnel. Maintain a slow addition rate to keep the internal temperature below 10°C.

    • Causality: The phenyl ring is activated towards electrophilic substitution. Slow addition into a cold solution ensures mono-nitration occurs selectively at the para-position, which is sterically most accessible and electronically favored.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Trustworthiness: Quenching on ice serves two purposes: it safely neutralizes the potent nitrating agents and dilutes the strong acid, and the low temperature helps to solidify the organic product for easier isolation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/hexanes mixture, to afford Methyl 2-methyl-2-(4-nitrophenyl)propanoate as a white to pale yellow solid.

Characterization and Quality Control

Verification of the structure and purity of the synthesized intermediate is a critical step. The following data are characteristic of the final product.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 1.65 (s, 6H, C(CH₃)₂)
IR (KBr, cm⁻¹) ν: ~2980 (C-H), ~1735 (C=O, ester), ~1520 (NO₂, asymm. stretch), ~1345 (NO₂, symm. stretch), ~1250 (C-O, ester)
HPLC Purity ≥98% (using a standard C18 column with a water/acetonitrile mobile phase)
Melting Point Literature values should be consulted for comparison.

Application in API Synthesis: A Representative Pathway

To illustrate the utility of Methyl 2-methyl-2-(4-nitrophenyl)propanoate, a representative two-step pathway to a potential API precursor is outlined below. This involves the reduction of the nitro group to an amine, followed by an amide coupling reaction.

G start Methyl 2-methyl-2-(4-nitrophenyl)propanoate step1 Step 1: Nitro Reduction start->step1 reagents1 Reagents: H₂, 10% Pd/C Solvent: Methanol step1->reagents1 intermediate Methyl 2-(4-aminophenyl)-2-methylpropanoate step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 reagents2 Reagents: R-COOH, EDC, HOBt Solvent: DCM or DMF step2->reagents2 final Final Amide Product (API Precursor) step2->final

Caption: Representative pathway for API precursor synthesis.

Protocol 1: Reduction of the Nitro Group
  • Setup: To a solution of Methyl 2-methyl-2-(4-nitrophenyl)propanoate (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-(4-aminophenyl)-2-methylpropanoate, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling
  • Setup: Dissolve the carboxylic acid (R-COOH, 1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM). Stir at room temperature for 20 minutes to form the active ester.

  • Reaction: Add a solution of the amine intermediate (Methyl 2-(4-aminophenyl)-2-methylpropanoate, 1.1 eq) to the reaction mixture.

  • Monitoring: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain the final amide.

Conclusion

Methyl 2-methyl-2-(4-nitrophenyl)propanoate is a high-value intermediate for pharmaceutical synthesis. Its well-defined structure provides two distinct and orthogonal functional handles that can be manipulated to create a diverse range of complex molecules. The protocols provided herein offer robust and reproducible methods for its synthesis and subsequent elaboration, demonstrating its clear potential to accelerate the discovery and development of new active pharmaceutical ingredients.

References

  • methyl2-methyl-2-(4-nitrophenyl)propanoate — Chemical Substance Information. NextSDS. [Link]

  • 4-Nitrophenyl 2-bromo-2-methylpropanoate. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Methyl 2-(4-nitrophenyl)propanoate | 50415-69-5. MilliporeSigma. [Link]

Sources

Method

Application Note: Chemoselective Reduction of Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Executive Summary The synthesis of methyl 2-(4-aminophenyl)-2-methylpropanoate (CAS: 54815-23-5)[1] from its nitro precursor, methyl 2-methyl-2-(4-nitrophenyl)propanoate , is a critical transformation in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of methyl 2-(4-aminophenyl)-2-methylpropanoate (CAS: 54815-23-5)[1] from its nitro precursor, methyl 2-methyl-2-(4-nitrophenyl)propanoate , is a critical transformation in the development of various active pharmaceutical ingredients (APIs) and advanced squaraine dyes[2]. The core challenge in this workflow is achieving absolute chemoselectivity: reducing the strongly electron-withdrawing nitroarene to a primary amine without inducing hydrogenolysis, reduction, or hydrolysis of the methyl ester moiety.

This guide provides an authoritative, self-validating framework for executing this transformation using scalable, field-proven methodologies.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

Designing a robust reduction protocol requires understanding the thermodynamic and kinetic vulnerabilities of the functional groups involved.

  • Steric Shielding of the Ester: The starting material features a gem-dimethyl group at the α -position relative to the ester. This creates severe steric hindrance (a neopentyl-like effect) that kinetically protects the ester carbonyl from nucleophilic attack and unintended hydrolysis[3]. This structural advantage widens the chemoselectivity window.

  • Catalytic Hydrogenation (Pd/C): Palladium on carbon (Pd/C) is highly active for the activation of H 2​ and the sequential transfer of hydride species to the nitro group, proceeding via nitroso and hydroxylamine intermediates to the primary amine[4]. Crucially, aliphatic and methyl esters lack the π -coordination necessary to bind strongly to the palladium surface under mild conditions, rendering them completely inert to Pd/C-catalyzed hydrogenation at room temperature and low pressure.

  • Transfer Hydrogenation (Ammonium Formate): For laboratories lacking high-pressure infrastructure, ammonium formate serves as an excellent in-situ hydrogen donor. It decomposes on the Pd surface into H 2​ , CO 2​ , and NH 3​ . The generation of mildly basic NH 3​ buffers the reaction, preventing acid-catalyzed ester hydrolysis while driving the rapid reduction of the nitro group[3].

  • Base-Metal Nanoparticle Reduction (NaBH 4​ /FeCl 2​ ): Sodium borohydride alone is a poor reductant for nitro groups and risks ester attack. However, the addition of FeCl 2​ alters the mechanistic pathway. NaBH 4​ reduces Fe(II) to zero-valent iron nanoparticles (Fe 0 ). These highly active, transient nanoparticles act as the true chemoselective reductant for the nitro group, leaving the ester completely untouched[5].

Methodological Decision Matrix

G Start Methyl 2-methyl-2-(4-nitrophenyl)propanoate (Nitroarene + Methyl Ester) Decision1 High-Pressure H2 Infrastructure Available? Start->Decision1 H2_Path Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Yield: >95% Decision1->H2_Path Yes Decision2 Avoid Precious Metals (Pd/C)? Decision1->Decision2 No Product Methyl 2-(4-aminophenyl)-2-methylpropanoate (Target Amine) H2_Path->Product Transfer_Path Transfer Hydrogenation (NH4HCO2, 10% Pd/C, MeOH) Yield: 90-95% Decision2->Transfer_Path No Metal_Path Base-Metal Reduction (NaBH4, FeCl2, EtOH/H2O) Yield: 85-92% Decision2->Metal_Path Yes Transfer_Path->Product Metal_Path->Product

Caption: Decision matrix for selecting the optimal chemoselective nitro reduction methodology.

Quantitative Data: Method Comparison

MethodologyReagents & CatalystReaction ConditionsChemoselectivity (Nitro vs. Ester)Typical Isolated YieldOperational Pros & Cons
Standard Hydrogenation 10% Pd/C, H 2​ gas (1 atm)MeOH, 25 °C, 2–4 hExcellent>95%Pro: Cleanest profile, simple filtration workup.Con: Requires specialized gas handling.
Transfer Hydrogenation 10% Pd/C, HCOONH 4​ MeOH, 65 °C, 1–2 hExcellent90–95%Pro: Rapid, bypasses H 2​ gas cylinders.Con: Exothermic, requires venting of CO 2​ /NH 3​ .
Base-Metal Reduction NaBH 4​ , FeCl 2​ EtOH/H 2​ O, 25 °C, 12 hHigh85–92%Pro: Highly economical, benchtop-friendly.Con: Requires aqueous extraction workup.

Validated Experimental Protocols

Protocol A: Low-Pressure Catalytic Hydrogenation (Industry Standard)

This protocol utilizes direct hydrogen gas and is the most atom-economical and scalable approach for API synthesis[4].

Step-by-Step Procedure:

  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve methyl 2-methyl-2-(4-nitrophenyl)propanoate (1.0 equiv, e.g., 10 mmol, 2.23 g) in anhydrous Methanol (50 mL, 0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd, ~106 mg). Caution: Pd/C is pyrophoric. Add under an inert atmosphere (Argon/N 2​ ) or wet the catalyst with a few drops of solvent prior to addition.

  • Purging: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with Argon (repeat 3x). Evacuate once more and backfill with H 2​ gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under the H 2​ balloon for 2 to 4 hours.

  • Workup: Once complete, purge the flask with Argon to remove residual H 2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the pure amine as an off-white solid or viscous oil.

Protocol B: Catalytic Transfer Hydrogenation (High-Throughput Alternative)

Ideal for rapid parallel synthesis or laboratories restricted from using pressurized hydrogen[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro substrate (1.0 equiv, 10 mmol) in Methanol (50 mL) in a two-neck flask equipped with a reflux condenser.

  • Reagent Addition: Add Ammonium Formate (4.0 equiv, 40 mmol, 2.52 g) in one portion.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd).

  • Heating: Slowly heat the mixture to reflux (65 °C). Note: The reaction will bubble vigorously as CO 2​ and H 2​ are generated. Ensure the system is properly vented.

  • Reaction: Maintain reflux for 1–2 hours.

  • Workup: Cool to room temperature. Filter through Celite, wash with Methanol, and concentrate the filtrate. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL) to remove residual formate salts. Extract the aqueous layer with EtOAc (2 × 25 mL), dry the combined organics over Na 2​ SO 4​ , and concentrate.

Self-Validating Quality Control (Applicable to Both Protocols)

To ensure the protocol is a self-validating system, perform the following checks:

  • In-Process Control (TLC): Elute with 30% EtOAc in Hexanes. The starting nitroarene is UV-active but Ninhydrin-negative (higher Rf​ ). The product amine will appear at a lower Rf​ , remain UV-active, and immediately stain dark brown/purple upon heating with Ninhydrin, confirming the formation of the primary amine.

  • Post-Reaction Validation ( 1 H NMR in CDCl 3​ ):

    • Validation of Ester Integrity: The methyl ester singlet ( 3.6 ppm, 3H) and the sterically hindered gem-dimethyl singlet ( 1.5 ppm, 6H) must remain completely unchanged .

    • Validation of Nitro Reduction: The aromatic protons will shift significantly upfield (from 8.1 ppm and 7.5 ppm in the nitroarene to 7.1 ppm and 6.6 ppm in the aniline) due to the electron-donating nature of the newly formed amine. A broad singlet corresponding to the -NH 2​ protons will appear around 3.6–4.0 ppm (2H).

References

  • Organic Chemistry Portal – Amine synthesis by nitro compound reduction. (Comprehensive review of Pd/C and transition-metal catalyzed chemoselective reductions). URL:[Link]

Sources

Application

Application Notes and Protocols for the Pharmaceutical Research Applications of Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Abstract This document provides a comprehensive technical guide on the potential applications of Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS No. 59115-08-1) in modern pharmaceutical research.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS No. 59115-08-1) in modern pharmaceutical research. While this specific molecule is not extensively characterized in current literature for biological activity, its structural motifs—a 4-nitrophenyl group, a propanoate ester, and a gem-dimethyl substitution—suggest a rich potential for utility in several key areas of drug discovery and development. This guide moves beyond simple recitation of facts to provide scientifically grounded hypotheses for its application, complete with detailed, actionable protocols for its investigation as a tool compound for enzyme assays, a scaffold for novel drug discovery, and a versatile synthetic intermediate.

Introduction and Rationale for Investigation

Methyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1][2]. Its structure is notable for three key features that are of significant interest in medicinal chemistry and pharmacology. The rationale for investigating this compound in a pharmaceutical context is built upon the well-established roles these individual moieties play in biologically active molecules.

  • The 4-Nitrophenyl Group: This electron-withdrawing group is a known pharmacophore present in numerous approved drugs and clinical candidates, often imparting antimicrobial or anticancer properties[3][4]. The nitro group can undergo bioreduction in hypoxic environments (e.g., solid tumors) or by microbial enzymes to form reactive, cytotoxic species[4][5]. Furthermore, when attached to an ester, the resulting 4-nitrophenoxide is an excellent chromogenic leaving group, making it highly suitable for colorimetric enzyme assays[6].

  • The Propanoate Ester: Ester functional groups are frequently employed in prodrug strategies. They can mask a more polar carboxylic acid group to improve cell permeability and oral bioavailability. In vivo, cellular esterases can hydrolyze the ester to release the active carboxylic acid metabolite.

  • The Gem-Dimethyl Group: The α,α-dimethyl substitution on the propanoate backbone is a critical structural feature. This motif sterically shields the α-position, potentially blocking metabolic oxidation, a common deactivation pathway for many carboxylic acid-containing drugs. This can enhance metabolic stability and prolong the compound's pharmacokinetic profile. This strategic use of methyl groups to enhance drug properties is a well-documented strategy in medicinal chemistry, often referred to as the "magic methyl" effect[7].

Based on this analysis, we propose three primary areas of application for Methyl 2-methyl-2-(4-nitrophenyl)propanoate in pharmaceutical research, each accompanied by detailed experimental protocols.

Application 1: A Chromogenic Substrate for High-Throughput Screening of Esterase Inhibitors

The structural similarity of the title compound to 4-nitrophenyl esters, which are classic substrates for measuring esterase and lipase activity, provides a compelling case for its use as a tool compound. The enzymatic hydrolysis of the ester bond would release 4-nitrophenolate, which has a distinct yellow color in aqueous solution at neutral or alkaline pH, allowing for a simple and robust colorimetric assay.

Causality Behind Experimental Design:

The core of this assay is the enzymatic cleavage of the ester bond. The choice of buffer (e.g., Tris or phosphate) and pH is critical; a pH of 7.4-8.0 is typically optimal for many mammalian esterases and ensures the released 4-nitrophenol (pKa ~7.1) is in its colored phenolate form[6]. A low concentration of an organic co-solvent like DMSO is used to solubilize the substrate without significantly denaturing the enzyme. Including a known esterase inhibitor, such as bis(4-nitrophenyl) phosphate (BNPP), serves as a positive control to validate the assay's ability to detect inhibition.

Experimental Workflow: Esterase Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis p1 Prepare Reagents: - Assay Buffer (e.g., 50 mM Tris, pH 7.4) - Enzyme Stock (e.g., Porcine Liver Esterase) - Substrate Stock (MMPNP in DMSO) - Inhibitor Stock (Test compounds & Control) a1 Add Inhibitor/Vehicle: Dispense test compounds and controls (e.g., DMSO for 100% activity, BNPP for 0% activity) p1->a1 a2 Add Enzyme: Dispense diluted enzyme solution to all wells a1->a2 a3 Pre-incubate: Incubate plate for 15 min at 37°C to allow inhibitor-enzyme binding a2->a3 a4 Initiate Reaction: Add substrate (MMPNP) to all wells a3->a4 r1 Measure Absorbance: Read absorbance at 405 nm kinetically over 30 min at 37°C a4->r1 r2 Calculate Reaction Rates: Determine the slope (Vmax) of the linear portion of the absorbance vs. time plot r1->r2 r3 Determine % Inhibition: Calculate using the formula: 100 * (1 - (Rate_inhibitor / Rate_vehicle)) r2->r3 r4 Calculate IC50: Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve r3->r4

Caption: Workflow for a colorimetric esterase inhibition assay using MMPNP.

Protocol: Esterase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate Stock: Prepare a 10 mM stock solution of Methyl 2-methyl-2-(4-nitrophenyl)propanoate in 100% DMSO.

    • Enzyme Stock: Prepare a 1 mg/mL stock of Porcine Liver Esterase (PLE) in Assay Buffer. Dilute to a working concentration (e.g., 1 µg/mL) in cold Assay Buffer immediately before use.

    • Test Compounds: Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., BNPP) in 100% DMSO.

  • Assay Procedure (96-well format):

    • Add 2 µL of test compound dilution or DMSO (vehicle control) to appropriate wells.

    • Add 98 µL of the diluted enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Prepare the substrate working solution by diluting the 10 mM stock to 1 mM in Assay Buffer.

    • To initiate the reaction, add 100 µL of the 1 mM substrate working solution to all wells (final substrate concentration: 0.5 mM).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every minute for 30 minutes.

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear phase of the absorbance curve.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Component Volume (µL) Final Concentration Purpose
Test Compound / DMSO2Varies (e.g., 1% DMSO)Source of potential inhibitor
Enzyme Solution98e.g., 0.5 µg/mLCatalyzes the reaction
Pre-incubation(15 min @ 37°C)Allows for inhibitor binding
Substrate Solution1000.5 mMChromogenic substrate
Total Volume 200

Application 2: A Scaffold for Antimicrobial and Anticancer Drug Discovery

The nitroaromatic core is a privileged scaffold in therapeutics that target pathogens or cancer cells. Its utility stems from the selective reduction of the nitro group to cytotoxic metabolites by enzymes unique to or overexpressed in these target cells.

Hypothesis and Scientific Rationale:

We hypothesize that Methyl 2-methyl-2-(4-nitrophenyl)propanoate may exhibit selective cytotoxicity.

  • Antimicrobial: Anaerobic bacteria and certain protozoa possess nitroreductases that can reduce the nitro group, leading to the formation of radical species that damage DNA and other macromolecules[4].

  • Anticancer: The hypoxic (low oxygen) microenvironment of solid tumors upregulates the expression of nitroreductase enzymes. These enzymes can activate nitroaromatic compounds into potent cytotoxins, offering a mechanism for tumor-selective drug activation[5].

The following protocols are designed to screen for these potential biological activities.

Drug Discovery and Evaluation Workflow

G s1 Compound Synthesis & Characterization (MMPNP) s2 Primary Screening s1->s2 s3a Antimicrobial Assay (MIC Determination) s2->s3a s3b Cytotoxicity Assay (MTT against Cancer Cells) s2->s3b s4 Hit Identification (Activity > Threshold?) s3a->s4 s3b->s4 s5 Lead Optimization (Structure-Activity Relationship) s4->s5 Yes s7 Stop/Redesign s4->s7 No s6 In Vivo Studies s5->s6

Caption: A generalized workflow for screening and developing MMPNP as a therapeutic lead.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a 2x concentrated stock of Mueller-Hinton Broth (MHB).

    • Prepare a 1 mg/mL stock of the test compound in DMSO. Create serial two-fold dilutions in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Prepare a bacterial inoculum suspension (e.g., E. coli or S. aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells[5].

  • Assay Procedure:

    • In a sterile 96-well plate, add 50 µL of 2x MHB to each well.

    • Add 50 µL of the bacterial inoculum to each well.

    • Add the serially diluted test compound to the wells. Include a positive control (e.g., ciprofloxacin), a negative control (inoculum only), and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • The next day, remove the old media and add 100 µL of fresh media containing serial dilutions of Methyl 2-methyl-2-(4-nitrophenyl)propanoate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[8].

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration.

Application 3: A Versatile Intermediate for Chemical Synthesis

The functional groups of Methyl 2-methyl-2-(4-nitrophenyl)propanoate—the nitro group and the ester—are highly amenable to chemical transformation, making the molecule a valuable starting material for generating libraries of new chemical entities.

Synthetic Strategy: Reduction of the Nitro Group

The most direct and powerful transformation is the reduction of the aromatic nitro group to a primary amine. This introduces a versatile nucleophilic handle that can be used in a vast array of subsequent reactions (e.g., amide coupling, sulfonamide formation, reductive amination) to rapidly build molecular diversity.

Chemical Transformation Pathway

G cluster_mods Further Derivatization start Methyl 2-methyl-2- (4-nitrophenyl)propanoate (MMPNP) reagent Reduction [H] start->reagent product Methyl 2-(4-aminophenyl)- 2-methylpropanoate reagent->product r1 Amide Coupling (R-COCl) product->r1 r2 Sulfonamide Formation (R-SO2Cl) product->r2 r3 Reductive Amination (R-CHO, NaBH3CN) product->r3

Caption: Reduction of MMPNP to a key amine intermediate for library synthesis.

Protocol: Synthesis of Methyl 2-(4-aminophenyl)-2-methylpropanoate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-methyl-2-(4-nitrophenyl)propanoate (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8.

    • The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amine.

Conclusion

While direct biological data for Methyl 2-methyl-2-(4-nitrophenyl)propanoate remains to be established, its chemical structure provides a strong, rational basis for its exploration in several high-value areas of pharmaceutical research. It holds significant promise as a ready-to-use tool compound for high-throughput screening, a foundational scaffold for the discovery of novel antimicrobial and anticancer agents, and a versatile building block for synthetic chemistry. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock the potential of this intriguing molecule.

References

  • NextSDS. (n.d.). methyl 2-methyl-2-(4-nitrophenyl)propanoate — Chemical Substance Information.
  • ChemScene. (n.d.). 59115-08-1 | Methyl 2-methyl-2-(4-nitrophenyl)propanoate.
  • Guidechem. (n.d.). methyl 2-methyl-2-(4-nitrophenyl)propanoate 59115-08-1 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid.
  • Sagan, J., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • ChemScene. (n.d.). 50415-69-5 | Methyl 2-(4-nitrophenyl)propanoate.
  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References.
  • ChemicalBook. (n.d.). methyl 2-(4-nitrophenyl)propionate synthesis.
  • Martinez-Alvarez, L., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • ECHEMI.com. (2025, December 12). Key Properties and Applications of Para-Nitrophenol.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs.
  • de Oliveira, R. S., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Proposed Synthetic Pathway The most plausible and scalable synthetic route to methyl 2-methyl-2-(4-nitrophenyl)propanoate is the electrophilic aromatic substitution (nitration) of methyl 2-methyl-2-phenylpropanoate. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Proposed Synthetic Pathway

The most plausible and scalable synthetic route to methyl 2-methyl-2-(4-nitrophenyl)propanoate is the electrophilic aromatic substitution (nitration) of methyl 2-methyl-2-phenylpropanoate. This precursor can be synthesized via Fischer esterification of 2-methyl-2-phenylpropanoic acid.

Step 1: Fischer Esterification of 2-methyl-2-phenylpropanoic acid

Step 2: Nitration of methyl 2-methyl-2-phenylpropanoate

This guide will focus on troubleshooting the critical nitration step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of methyl 2-methyl-2-phenylpropanoate.

Issue 1: Low Yield of the Desired Product

A low yield of methyl 2-methyl-2-(4-nitrophenyl)propanoate can be attributed to several factors.

  • Incomplete Reaction: The starting material, methyl 2-methyl-2-phenylpropanoate, may be recovered.

    • Potential Cause: Insufficiently strong nitrating conditions. The ester group is a deactivating group, making the benzene ring less reactive towards electrophilic substitution.

    • Recommended Solution:

      • Increase the concentration of the nitrating agent: A higher concentration of the nitronium ion (NO₂⁺) is required. This can be achieved by using a higher ratio of concentrated sulfuric acid to nitric acid.[1][2]

      • Elevate the reaction temperature: While temperature control is crucial to prevent side reactions, a slightly elevated temperature (e.g., 25-30 °C) may be necessary to drive the reaction to completion.[3] Monitor the reaction closely by thin-layer chromatography (TLC).

  • Formation of Byproducts: The formation of undesired isomers or multiple nitration products can significantly reduce the yield of the target molecule.

    • Potential Cause: The directing effect of the -C(CH₃)₂COOCH₃ group and the reaction conditions. The alkyl group is weakly activating and ortho-, para-directing, while the ester group is deactivating and meta-directing. The para-substituted product is expected to be the major isomer due to steric hindrance at the ortho positions from the bulky tertiary carbon. However, changes in reaction conditions can alter the isomer ratio.

    • Recommended Solution:

      • Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture to favor the formation of the para-isomer and minimize the formation of dinitrated products.[3][4]

      • Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of the starting material to maintain a low concentration of the nitronium ion at any given time, which helps to prevent over-nitration.

Issue 2: Presence of Multiple Isomers in the Product Mixture

The formation of a mixture of ortho, meta, and para isomers is a common challenge in the nitration of substituted benzenes.

  • Potential Cause: The directing effects of the substituents on the benzene ring. The tertiary alkyl group directs incoming electrophiles to the ortho and para positions, while the ester group directs to the meta position. The interplay of these directing effects and steric hindrance determines the final isomer distribution.

  • Recommended Solution:

    • Purification: The most effective way to address this issue is through careful purification.

      • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers. A solvent system of hexane and ethyl acetate in varying ratios should be explored to achieve optimal separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be used to isolate the desired para-isomer.

Issue 3: Formation of Dinitrated Byproducts

The introduction of more than one nitro group onto the aromatic ring can be a significant side reaction.

  • Potential Cause: Harsh reaction conditions. High temperatures and a high concentration of the nitrating agent can lead to the nitration of the initially formed product.

  • Recommended Solution:

    • Milder Reaction Conditions:

      • Lower Temperature: Conduct the reaction at or below 0 °C.[3]

      • Stoichiometric Control: Use a carefully measured amount of the nitrating agent (close to a 1:1 molar ratio with the substrate).

      • Shorter Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further nitration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the nitrating mixture?

A1: The nitrating mixture should be prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath.[5] This is an exothermic process, and pre-cooling is essential for safety and to prevent the decomposition of the nitronium ion.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product(s). The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What is the best work-up procedure for the reaction?

A3: After the reaction is complete, the mixture should be poured slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product. The product can then be collected by vacuum filtration and washed with cold water to remove any residual acid.[6]

Q4: What are the best methods for purifying the final product?

A4: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Column Chromatography: This is generally the most effective method for separating isomers and removing other impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

  • Washing with a Base: Washing the crude product with a dilute solution of sodium bicarbonate or sodium carbonate can help to remove acidic impurities.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-2-phenylpropanoate (Precursor)

This protocol is adapted from established methods for Fischer esterification.[8]

ReagentMolar Mass ( g/mol )AmountMoles
2-methyl-2-phenylpropanoic acid164.2010.0 g0.061
Methanol32.04100 mL-
Concentrated Sulfuric Acid98.081 mL-

Procedure:

  • Combine 2-methyl-2-phenylpropanoic acid and methanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield methyl 2-methyl-2-phenylpropanoate as a colorless oil.

Protocol 2: Nitration of Methyl 2-methyl-2-phenylpropanoate

This protocol is a proposed method based on standard nitration procedures for similar compounds.[2][5]

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2-methyl-2-phenylpropanoate178.235.0 g0.028
Concentrated Sulfuric Acid98.0810 mL-
Concentrated Nitric Acid63.012.5 mL-

Procedure:

  • In a flask, dissolve methyl 2-methyl-2-phenylpropanoate in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration 2-methyl-2-phenylpropanoic acid 2-methyl-2-phenylpropanoic acid Esterification Esterification 2-methyl-2-phenylpropanoic acid->Esterification Methanol Methanol Methanol->Esterification Methyl 2-methyl-2-phenylpropanoate Methyl 2-methyl-2-phenylpropanoate Esterification->Methyl 2-methyl-2-phenylpropanoate Nitration Nitration Methyl 2-methyl-2-phenylpropanoate->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Methyl 2-methyl-2-(4-nitrophenyl)propanoate Methyl 2-methyl-2-(4-nitrophenyl)propanoate Nitration->Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Caption: Proposed two-step synthesis workflow.

Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Increase Nitrating Agent Conc. Increase Nitrating Agent Conc. Incomplete Reaction->Increase Nitrating Agent Conc. Solution Elevate Temperature Elevate Temperature Incomplete Reaction->Elevate Temperature Solution Isomers (o, m, p) Isomers (o, m, p) Byproduct Formation->Isomers (o, m, p) Dinitration Dinitration Byproduct Formation->Dinitration Strict Temp. Control (0-5°C) Strict Temp. Control (0-5°C) Isomers (o, m, p)->Strict Temp. Control (0-5°C) Prevention Column Chromatography Column Chromatography Isomers (o, m, p)->Column Chromatography Separation Milder Conditions Milder Conditions Dinitration->Milder Conditions Prevention

Caption: Troubleshooting guide for low yield.

References

Sources

Optimization

Troubleshooting low conversion rates for methyl 2-methyl-2-(4-nitrophenyl)propanoate

Technical Support Center: Methyl 2-methyl-2-(4-nitrophenyl)propanoate Synthesis Welcome to the technical support center for troubleshooting the synthesis of methyl 2-methyl-2-(4-nitrophenyl)propanoate. This guide is desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-methyl-2-(4-nitrophenyl)propanoate Synthesis

Welcome to the technical support center for troubleshooting the synthesis of methyl 2-methyl-2-(4-nitrophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid. Our goal is to provide expert-driven, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard Fischer esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid is resulting in very low conversion. Why is this happening and how can I optimize it?

A1: The primary challenge is severe steric hindrance, which fundamentally impedes the reaction mechanism.

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The core issue with your substrate, 2-methyl-2-(4-nitrophenyl)propanoic acid, lies in its structure. The carboxylic acid group is attached to a quaternary carbon (a carbon atom bonded to four other carbon atoms), which is flanked by two methyl groups. This creates significant steric bulk around the reaction center.

Causality of Low Conversion:

  • Inhibited Nucleophilic Attack: During Fischer esterification, the alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.[3] The bulky methyl groups physically block this approach, dramatically slowing down the rate of the reaction.[4][5][6]

  • Unfavorable Equilibrium: Because the forward reaction is slow and the reaction is reversible, achieving a favorable equilibrium position is difficult. Water, a byproduct of the reaction, can hydrolyze the ester product back to the starting materials, further reducing the yield.[1][7]

Troubleshooting Protocol for Optimizing Fischer Esterification:

If you must use the Fischer method, the strategy is to aggressively shift the reaction equilibrium towards the product side.

  • Utilize a Large Excess of Alcohol: Use methanol as the solvent. Employing a large molar excess (e.g., 20-50 equivalents or more) shifts the equilibrium towards the ester product according to Le Châtelier's principle.[1][3]

  • Efficient Water Removal: The removal of water is critical to prevent the reverse hydrolysis reaction.[1]

    • Dean-Stark Apparatus: Reflux the reaction mixture with a solvent like toluene that forms an azeotrope with water, allowing for its physical removal.[8]

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it is formed.

  • Increase Reaction Temperature and Time: Due to the high activation energy caused by steric hindrance, prolonged heating at reflux is necessary. Monitor the reaction over 24-48 hours.

  • Choice of Acid Catalyst: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[8] A typical loading is 5-10 mol%.

Below is a workflow to guide your optimization efforts for the Fischer esterification.

G start Low Conversion Rate with Fischer Esterification q1 Are you using a large excess of methanol? start->q1 s1 Increase methanol to 20-50 equivalents (use as solvent) q1->s1 No q2 Are you actively removing water? q1->q2 Yes s1->q2 s2 Use a Dean-Stark trap or add molecular sieves q2->s2 No q3 Is the reaction time sufficient? q2->q3 Yes s2->q3 s3 Extend reflux time to 24-48 hours and monitor by TLC/LCMS q3->s3 No end_bad Conversion still low? Consider alternative methods. q3->end_bad Yes end_good Improved Conversion s3->end_good G cluster_0 Steglich Esterification Mechanism RCOOH R-COOH (Hindered Acid) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC (Carbodiimide) Acyl_pyr N-Acylpyridinium Salt (Highly Reactive) O_acyl->Acyl_pyr + DMAP (fast) DCU DCU (Byproduct) O_acyl->DCU N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Slow Rearrangement (No DMAP) DMAP DMAP (Catalyst) Ester Methyl Ester (Product) Acyl_pyr->Ester + Methanol MeOH Methanol

Fig 2. The catalytic role of DMAP in Steglich esterification.

Protocol for Steglich Esterification:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add methanol (1.2-1.5 eq), DCC (1.1 eq), and DMAP (0.1-0.2 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, the main byproduct, dicyclohexylurea (DCU), is largely insoluble in dichloromethane and can be removed by filtration.

Method 2: Conversion to Acid Chloride

This is a robust and often definitive method for overcoming steric hindrance. The carboxylic acid is converted to the highly electrophilic acid chloride, which then reacts rapidly with methanol.

Protocol for Acid Chloride Formation & Esterification:

  • Activation: In a fume hood, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane. Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). Allow the reaction to stir at room temperature for 1-3 hours until gas evolution ceases.

  • Esterification: In a separate flask, dissolve methanol (1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add the crude acid chloride solution from the first step to the methanol solution.

  • Stir for 1-2 hours, allowing the reaction to warm to room temperature.

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution.

Comparison of Recommended Methods:

MethodKey ReagentsConditionsProsCons/Challenges
Fischer Esterification H₂SO₄ or PTSA, excess MeOHHigh temp (reflux), long reaction timesInexpensive reagents, simple setup.Inefficient for hindered substrates,[3] reversible, harsh conditions.
Steglich Esterification DCC or EDC, DMAP, MeOHMild (0 °C to RT), anhydrousHighly effective for hindered acids,[9] mild conditions protect sensitive groups.Reagents are more expensive, byproduct (DCU) removal can be tricky. [10]
Acid Chloride Formation SOCl₂ or Oxalyl Chloride, then MeOH/Base0 °C to RT, anhydrous, requires careful handlingVery high reactivity, drives reaction to completion, effective for the most hindered cases.Reagents are corrosive and moisture-sensitive, generates HCl byproduct.
Mitsunobu Reaction PPh₃, DEAD or DIAD, MeOHMild (0 °C to RT), anhydrousEffective for many substrates, but less common for this specific transformation.Generates stoichiometric byproducts (phosphine oxide) that are difficult to remove,[10][11] reagents are toxic and expensive.
Q3: I switched to a Steglich esterification, but my conversion is still below expectations. What general factors should I investigate?

A3: Beyond the choice of reaction, success hinges on meticulous control of reagents, conditions, and reaction monitoring.

  • Ensure Anhydrous Conditions: All coupling reagents (DCC, EDC) and activated intermediates (acid chlorides, O-acylisoureas) are highly sensitive to water. Water will consume the reagents and hydrolyze intermediates, halting the reaction.

    • Action: Use oven-dried glassware. Use anhydrous solvents, either from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your starting acid and alcohol are as dry as possible.

  • Reagent Quality and Stoichiometry:

    • Carbodiimides: DCC and EDC can degrade upon storage. Use a fresh bottle or material that has been stored properly under inert gas.

    • DMAP: Ensure the DMAP is not discolored. It should be a white crystalline solid.

    • Stoichiometry: While DMAP is catalytic, the coupling agent (DCC/EDC) is stoichiometric. Use at least 1.1 equivalents to ensure full activation of the acid.

  • Order of Addition: For particularly sensitive or sluggish reactions, the order of reagent addition can matter. For the Steglich reaction, the standard procedure is to mix the acid, alcohol, and DMAP before adding the DCC. This ensures the alcohol and catalyst are present to trap the reactive intermediate as it forms.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Sterically hindered reactions can still be slow.

    • Action: Monitor the disappearance of your starting carboxylic acid using Thin Layer Chromatography (TLC) or LC-MS. A stain like bromocresol green can be useful for visualizing the acidic starting material on a TLC plate. The reaction is complete only when the starting material is consumed.

Q4: My reaction seems to have worked based on LC-MS, but I am losing a significant amount of product during workup and purification. What are the best practices?

A4: Product loss during isolation is often due to physical loss or chemical decomposition (hydrolysis). A carefully planned workup and purification strategy is essential.

  • Workup for Steglich Esterification:

    • DCU Filtration: As mentioned, the primary byproduct, dicyclohexylurea (DCU), is a solid. After the reaction, dilute the mixture with a solvent in which DCU has low solubility (like dichloromethane or diethyl ether) and cool it in an ice bath to maximize precipitation. Filter off the DCU. Note that some DCU may remain dissolved, requiring chromatographic removal. If you used the water-soluble carbodiimide EDC, the urea byproduct is removed during the aqueous wash.

    • Aqueous Washes: Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 0.5M HCl) to remove residual DMAP and any unreacted base. Then, wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Finally, wash with brine to remove excess water.

    • Avoid Strong Base: Do not use strong bases (e.g., 1M NaOH) in the workup, as this can saponify (hydrolyze) your ester product back to the carboxylate salt. [12]2. Workup for the Acid Chloride Method:

    • The workup is similar to the Steglich method. The initial acidic wash is crucial for removing the base (triethylamine or pyridine) used in the reaction. The subsequent bicarbonate wash removes any unreacted starting material that may have been carried through.

  • Chromatography:

    • Choosing a Solvent System: Methyl 2-methyl-2-(4-nitrophenyl)propanoate is a moderately polar compound. A typical solvent system for silica gel chromatography would be a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The starting acid will remain at the baseline in this system, while the product ester will have a higher Rf.

    • Co-elution: Be aware that byproducts like DCU or triphenylphosphine oxide (from a Mitsunobu reaction) can sometimes co-elute with the desired product. Careful fraction collection and analysis by TLC are critical.

By systematically addressing the core issue of steric hindrance and maintaining rigorous experimental technique, you can successfully overcome low conversion rates in the synthesis of this challenging molecule.

References

  • askIITians. (2025, September 1). Give the relationship between the steric hindrance and the rate of esterification? Retrieved from askIITians. [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from ResearchGate. [Link]

  • J&K Scientific LLC. (2026, February 23). Fischer Esterification. Retrieved from J&K Scientific. [Link]

  • Beilstein Journal of Organic Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

  • Organic Syntheses. esterification of carboxylic acids with. Retrieved from Organic Syntheses. [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • YouTube. (2024, August 7). Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. Retrieved from YouTube. [Link]

  • RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from RSC Publishing. [Link]

  • Vedantu. (2024, June 27). Give the relationship between the steric hindrance class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • Chemguide. hydrolysing esters. Retrieved from Chemguide. [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from Student Academic Success. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

Sources

Troubleshooting

Removing organic impurities from methyl 2-methyl-2-(4-nitrophenyl)propanoate reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of organic impurities from methyl 2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of organic impurities from methyl 2-methyl-2-(4-nitrophenyl)propanoate synthesis reactions. This document offers a structured, question-and-answer-based approach to address common challenges encountered during the purification process.

Introduction to Purification Challenges

The synthesis of methyl 2-methyl-2-(4-nitrophenyl)propanoate, a key intermediate in various research and development applications, commonly proceeds via the Fischer esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. While this method is generally effective, the nature of the starting materials and the reaction conditions can lead to the formation of several organic impurities. The primary challenges in purification lie in the effective removal of unreacted starting materials, isomeric byproducts, and other side-products that are structurally similar to the desired ester. This guide will provide a systematic approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely organic impurities in my crude methyl 2-methyl-2-(4-nitrophenyl)propanoate sample?

The primary impurities in your crude product typically originate from two main sources: the preceding nitration reaction to form the starting material and the esterification reaction itself.

Common Impurities Include:

  • Unreacted 2-methyl-2-(4-nitrophenyl)propanoic acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a common issue.[1][2] The equilibrium can be shifted towards the product by using an excess of methanol or by removing water as it forms.

  • Positional Isomers: If the synthesis starts from 2-methyl-2-phenylpropanoic acid followed by nitration, you may encounter ortho- and meta-nitro isomers (methyl 2-methyl-2-(2-nitrophenyl)propanoate and methyl 2-methyl-2-(3-nitrophenyl)propanoate). The directing effects of the alkyl group on the benzene ring can lead to a mixture of isomers.

  • Dinitrated Byproducts: Under harsh nitration conditions, dinitration of the aromatic ring can occur, leading to highly polar impurities.

  • Byproducts from the Alcohol: While less common with methanol, side reactions of the alcohol, such as dehydration to form ethers under strong acidic conditions and heat, are a theoretical possibility.

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

The presence of a significant amount of impurities can lower the melting point of your product, causing it to "oil out" instead of crystallizing.

Troubleshooting "Oiling Out":

  • Initial Purification: Before attempting recrystallization, it is advisable to perform a preliminary purification step. A quick filtration through a plug of silica gel, eluting with a non-polar solvent like dichloromethane or a mixture of ethyl acetate and hexanes, can remove highly polar, colored impurities.

  • Solvent Selection for Recrystallization: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not at room temperature. For methyl 2-methyl-2-(4-nitrophenyl)propanoate, consider the following:

    • Single Solvent Systems: Isopropanol, ethanol, or methanol can be effective.

    • Two-Solvent Systems: A common and often more effective approach is a two-solvent recrystallization.[3] A good starting point is dissolving the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at an elevated temperature, followed by the slow, dropwise addition of a "bad" solvent (e.g., hexanes or petroleum ether) until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure methyl 2-methyl-2-(4-nitrophenyl)propanoate to the cooled solution.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Purification Protocols and Troubleshooting Tables

Protocol 1: Recrystallization of Methyl 2-methyl-2-(4-nitrophenyl)propanoate

This protocol outlines a general procedure for the purification of your crude product by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: If using a two-solvent system, add the hot "bad" solvent (e.g., hexanes) dropwise until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling out instead of crystallizing High impurity level; melting point of the mixture is below the boiling point of the solvent.Try a lower boiling point solvent or a two-solvent system. Consider a preliminary purification by column chromatography.
No crystal formation upon cooling Solution is too dilute; compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some solvent. Try adding a "bad" solvent to decrease solubility. Seed the solution.
Poor recovery of the product Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Crystals are colored Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization before crystallization. A second recrystallization may be necessary.
Protocol 2: Flash Column Chromatography

For challenging separations or when a very high degree of purity is required, flash column chromatography is the method of choice.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl 2-methyl-2-(4-nitrophenyl)propanoate.

Table 2: Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation of spots Inappropriate eluent system; column is overloaded.Optimize the eluent system using TLC to achieve better separation. Load a smaller amount of the crude product onto the column.
Compound not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Cracking of the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry.
Tailing of spots on TLC The compound is strongly interacting with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to reduce tailing of basic compounds, or acetic acid for acidic compounds.

Visualizing the Workflow

A clear understanding of the purification workflow is essential for success. The following diagram illustrates the decision-making process for purifying crude methyl 2-methyl-2-(4-nitrophenyl)propanoate.

PurificationWorkflow Purification Workflow for Methyl 2-methyl-2-(4-nitrophenyl)propanoate Crude Crude Product (Oily or Solid) SilicaPlug Optional: Silica Gel Plug Filtration Crude->SilicaPlug Highly Colored/Tarry Recrystallization Recrystallization Crude->Recrystallization Slightly Impure Solid ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography Complex Mixture/ High Purity Needed SilicaPlug->Recrystallization Recrystallization->ColumnChromatography Still Impure/ Oiled Out PureProduct Pure Product Recrystallization->PureProduct Successful (Sharp MP, Clean NMR) ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, NMR, GC-MS) PureProduct->Analysis ImpurityFormation Key Reactions in Synthesis and Impurity Formation cluster_nitration Nitration Stage cluster_esterification Esterification Stage StartingMaterial1 2-Methyl-2-phenylpropanoic Acid NitratingAgent HNO₃ / H₂SO₄ StartingMaterial1->NitratingAgent NitroIsomers Mixture of o-, m-, p-nitro isomers NitratingAgent->NitroIsomers Dinitration Dinitrated Products NitratingAgent->Dinitration Harsh Conditions StartingMaterial2 2-Methyl-2-(4-nitrophenyl)propanoic Acid Methanol Methanol (excess) StartingMaterial2->Methanol AcidCatalyst H₂SO₄ (catalyst) StartingMaterial2->AcidCatalyst DesiredProduct Methyl 2-methyl-2-(4-nitrophenyl)propanoate Methanol->DesiredProduct Forward Reaction AcidCatalyst->DesiredProduct UnreactedAcid Unreacted Carboxylic Acid DesiredProduct->UnreactedAcid Reverse Reaction (Hydrolysis)

Caption: Reaction pathways leading to the desired product and common impurities.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Arizona. Isolation and Purification of Organic Compounds Recrystallization. [Link]

  • Rizzoli, C., Marku, E., & Greci, L. (2009). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3049. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Preprints.org. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • van Beek, H. L., Winter, R. T., Eastham, G. R., & Fraaije, M. W. (2017). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 53(85), 11668-11671. [Link]

  • Springer Professional. 4. Purification of Organic Compounds by Recrystallization. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Learning Science. NMR spectrum of methyl propanoate. [Link]

  • Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. [Link]

  • Agilent. Guidelines for the Selection of PLOT Columns for Petrochemical / Chemical Applications. [Link]

Sources

Optimization

Preventing side reactions during methyl 2-methyl-2-(4-nitrophenyl)propanoate esterification

Welcome to the technical support guide for the synthesis of methyl 2-methyl-2-(4-nitrophenyl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methyl 2-methyl-2-(4-nitrophenyl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this specific esterification. Our focus is on identifying and preventing common side reactions to maximize yield and purity.

Introduction: The Challenge of Steric Hindrance and Electronic Effects

The esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid presents a unique set of challenges. The substrate is a neopentyl-type carboxylic acid, meaning the carboxyl group is attached to a quaternary carbon. This significant steric hindrance makes it difficult for the nucleophilic methanol to attack the carbonyl carbon, slowing down the desired reaction rate. Furthermore, the powerful electron-withdrawing nature of the para-nitro group influences the reactivity of the entire molecule.

This guide will explore the most common side reactions—elimination and hydrolysis—and provide robust protocols to mitigate them.

FAQ & Troubleshooting Guide

Question 1: My reaction yield is consistently low, and I've confirmed the starting material is pure. What is the most likely cause?

Answer: Low yield in this specific esterification is most often attributed to two primary factors: incomplete reaction due to steric hindrance and the reversibility of the reaction (hydrolysis).

  • Steric Hindrance: The two methyl groups adjacent to the carboxyl group create a sterically crowded environment. Under standard Fischer esterification conditions (methanol and a catalytic amount of strong acid like H₂SO₄ or HCl), the reaction equilibrium may be reached slowly or may not favor the product side sufficiently, leading to significant unreacted starting material.

  • Reaction Reversibility: Esterification is an equilibrium process. The water generated as a byproduct can hydrolyze the ester product back to the carboxylic acid starting material. If this water is not effectively removed, the reaction will not proceed to completion.

Troubleshooting Steps:

  • Employ a More Potent Esterification Method: For sterically hindered acids, classic Fischer esterification is often inefficient. Consider using a more reactive methylating agent or an activation method.

    • Diazomethane: While highly effective and proceeding under mild, irreversible conditions, diazomethane is toxic and explosive, requiring specialized handling.

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalyst like 4-dimethylaminopyridine (DMAP). It is highly effective for hindered acids.

    • Mitsunobu Reaction: This reaction can also be effective but involves specific reagents (triphenylphosphine and a dialkyl azodicarboxylate) and can be more complex to work up.

  • Optimize Water Removal (for Fischer Esterification): If you must use the Fischer method, efficient water removal is critical.

    • Use a Dean-Stark apparatus to physically remove water as it forms.

    • Incorporate a chemical drying agent, such as molecular sieves, directly into the reaction mixture.

    • Use a large excess of methanol to shift the equilibrium towards the product side.

Question 2: My final product is contaminated with an impurity that shows vinyl proton signals in the ¹H NMR spectrum. What is this side product and how can I prevent it?

Answer: The described impurity is almost certainly 2-(4-nitrophenyl)propene , the product of an E1 elimination side reaction. This is a common issue when subjecting tertiary benzylic alcohols or their derivatives to strong acids and heat.

Mechanism of Elimination: Under acidic conditions, the carboxylic acid's hydroxyl group can be protonated. While less likely than with an alcohol, under forcing conditions (high temperature), this can create a potential leaving group. More commonly, the acid catalyst can promote the loss of a proton from one of the methyl groups and subsequent decarboxylation/elimination, or more directly, the elimination of water from the protonated acid. The tertiary benzylic nature of the substrate stabilizes the resulting carbocation, making this pathway competitive with the desired esterification.

Elimination_Pathway reactant 2-methyl-2-(4-nitrophenyl)propanoic acid conditions Strong Acid (H+) High Temperature reactant->conditions ester_product Desired Product: Methyl Ester conditions->ester_product Esterification (Desired) elim_product Side Product: 2-(4-nitrophenyl)propene conditions->elim_product E1 Elimination (Side Reaction)

Troubleshooting

Optimizing reaction temperature and time for methyl 2-methyl-2-(4-nitrophenyl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the exhaustive alkylation of nitroaromatic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the exhaustive alkylation of nitroaromatic intermediates.

The synthesis of methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS 59115-08-1) 1 from 4-nitrophenylacetic acid (CAS 104-03-0) 2 is a prime example of a reaction requiring strict thermodynamic and kinetic control. Because the nitro group strongly acidifies the alpha-protons, deprotonation is rapid but highly prone to exothermic side reactions.

This guide abandons rigid templates to provide you with the mechanistic causality, a self-validating protocol, and targeted troubleshooting necessary to achieve >95% yields 3.

Experimental Workflow

Workflow A Starting Material: 4-Nitrophenylacetic Acid in anhydrous DMF B Stage 1: Deprotonation Add NaH & 18-crown-6 (0 °C, 0.5 h) A->B Inert Atmosphere (N2/Ar) C Stage 2: Alkylation/Esterification Add Methyl Iodide (MeI) (0 °C → 25 °C, 2.0 h) B->C Dropwise addition D Quench & Workup Ice-water quench, EtOAc extraction Brine wash, Na2SO4 dry C->D Reaction complete E Final Product: Methyl 2-methyl-2-(4-nitrophenyl)propanoate (>95% Yield) D->E Evaporation & Purification

Figure 1: Experimental workflow for synthesizing methyl 2-methyl-2-(4-nitrophenyl)propanoate.

Self-Validating Experimental Protocol

To ensure scientific integrity, do not blindly follow these steps. Instead, observe the built-in validation checkpoints to confirm the reaction is proceeding as intended.

Reagents Required:

  • 4-Nitrophenylacetic acid (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.5 eq)

  • Methyl Iodide (MeI, 4.0 eq)

  • 18-crown-6 ether (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: System Preparation & Deprotonation (0 °C, 0.5 h)

  • Action: Dissolve 4-nitrophenylacetic acid and 18-crown-6 in anhydrous DMF under an inert N₂ atmosphere. Cool the reaction vessel strictly to 0 °C using an ice-water bath. Slowly add NaH in small portions.

  • Mechanistic Causality: 18-crown-6 acts as a phase-transfer catalyst. By chelating the Na⁺ ions, it leaves a "naked," highly nucleophilic enolate/carboxylate, which is mandatory for overcoming the steric hindrance of the second alpha-methylation. The 0 °C temperature prevents the highly exothermic deprotonation from causing thermal runaway.

  • Self-Validation Checkpoint: You must observe H₂ gas evolution upon NaH addition. Deprotonation is validated as complete when active bubbling ceases (typically 30 minutes). The solution will transition to a deep red/purple hue, confirming stable enolate formation.

Step 2: Alkylation & Esterification (0 °C → 25 °C, 2.0 h)

  • Action: While maintaining the reaction at 0 °C, add MeI dropwise via a syringe pump. Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir for 2 hours.

  • Mechanistic Causality: MeI is highly volatile (boiling point 42 °C). Adding it at 0 °C prevents evaporative loss. Warming to 25 °C provides the necessary kinetic energy to drive both the sterically demanding second alpha-methylation and the esterification of the carboxylate to completion.

  • Self-Validation Checkpoint: Monitor the internal temperature; it should not spike above 5 °C during MeI addition. Perform TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​ ~0.1) and mono-methyl intermediate ( Rf​ ~0.3) must disappear, replaced by a single distinct product spot ( Rf​ ~0.6).

Step 3: Quench & Isolation

  • Action: Cool back to 0 °C and carefully quench with cold water dropwise to destroy unreacted NaH. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Crude ¹H-NMR should show a sharp 6H singlet around 1.6 ppm (the gem-dimethyl group) and a 3H singlet around 3.6 ppm (the methyl ester), confirming successful tri-methylation.

Quantitative Optimization of Temperature and Time

The balance between temperature and time is the most common failure point in this synthesis. The table below summarizes the quantitative data driving our optimized protocol.

Reaction PhaseTemperature ProfileTimeConversion YieldMechanistic Observation / Causality
Deprotonation25 °C0.5 h< 60%Exothermic degradation; dark tar formation due to uncontrolled enolate reactivity.
Alkylation0 °C (Constant)4.0 h78%Incomplete reaction; steric hindrance prevents the second alpha-methylation at low kinetic energy.
Alkylation40 °C2.0 h82%Yield loss due to volatilization of MeI (BP 42 °C) before exhaustive methylation completes.
Optimized Protocol 0 °C → 25 °C 2.5 h total > 98% Perfect balance of evaporative control and kinetic energy for exhaustive alkylation.

Troubleshooting Guides & FAQs

Q: Why is my yield dominated by the mono-methylated byproduct? A: This is a classic symptom of either insufficient MeI or insufficient reaction temperature during Stage 2. Because the first methyl group introduces steric bulk, the second alpha-methylation is kinetically slower. If the reaction is kept strictly at 0 °C, or if MeI evaporates because the vessel wasn't properly sealed, the reaction stalls at the mono-methylated intermediate. Ensure you use 4.0 equivalents of MeI and allow the system to warm to 25 °C.

Q: What is the exact role of 18-crown-6, and can I omit it? A: Omitting 18-crown-6 will drastically reduce your yield of the fully methylated product. By sequestering the Na⁺ ion from the sodium hydride, 18-crown-6 prevents the formation of tight ion pairs. This leaves a "naked," highly reactive carbanion that can easily attack the MeI, overcoming the steric hindrance of the alpha-position.

Q: During NaH addition, the solution turned extremely dark and viscous. Is this normal? A: A deep red/purple color is the normal visual validation of the nitro-stabilized enolate forming. However, if it becomes a black, viscous tar, you have experienced a thermal runaway. The nitro group makes the alpha-protons highly acidic, and deprotonation is violently exothermic. You must strictly control the addition rate of NaH and maintain the external cooling bath at 0 °C to prevent self-condensation of the starting material.

Q: Can I use potassium carbonate (K₂CO₃) instead of Sodium Hydride (NaH)? A: While K₂CO₃ is sufficient for esterifying the carboxylic acid and may achieve mono-alkylation, it is generally not a strong enough base to quantitatively drive the second, sterically hindered alpha-methylation in a timely manner. NaH ensures the irreversible, complete deprotonation required for high-yielding exhaustive methylation.

References

  • Title: 4-Nitrophenylacetic acid - LookChem Source: LookChem URL
  • Title: 59115-08-1 | Methyl 2-methyl-2-(4-nitrophenyl)
  • Title: methyl 2-methyl-2-(4-nitrophenyl)

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-methyl-2-(4-nitrophenyl)propanoate vs ethyl 2-methyl-2-(4-nitrophenyl)propanoate reactivity

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic selection of intermediate functional handles. When working with highly hindered α,α -dimethylphenylacetic acid derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic selection of intermediate functional handles. When working with highly hindered α,α -dimethylphenylacetic acid derivatives, the choice of the ester alkyl group is not trivial.

This guide provides an objective, data-supported comparison of methyl 2-methyl-2-(4-nitrophenyl)propanoate and ethyl 2-methyl-2-(4-nitrophenyl)propanoate , analyzing their reactivity profiles, steric constraints, and optimal handling protocols to guide synthetic route design.

Mechanistic Causality: Steric vs. Electronic Effects

The reactivity of these two esters toward nucleophilic acyl substitution (e.g., saponification, amidation) is governed by a delicate balance of steric hindrance and electronic modulation[1].

  • The α,α -Dimethyl Steric Barrier : Both compounds feature a gem-dimethyl group at the alpha position. This creates severe steric crowding around the carbonyl carbon, drastically increasing the activation energy required for a nucleophile (such as OH− ) to approach via the optimal Bürgi-Dunitz angle (~107°). Consequently, both esters are highly resistant to standard mild hydrolysis conditions[2].

  • The 4-Nitrophenyl Electronic Pull : The para-nitro group exerts strong inductive ( −I ) and resonance ( −M ) electron-withdrawing effects. This pulls electron density away from the aromatic ring and the alpha-carbon, increasing the electrophilicity of the carbonyl carbon and partially offsetting the steric deactivation.

  • Methyl vs. Ethyl Divergence : The critical difference lies in the alkoxy leaving group. The methyl ester undergoes hydrolysis and transesterification significantly faster than the ethyl ester. The ethyl group introduces additional steric bulk in the rate-limiting tetrahedral intermediate. Furthermore, the ethyl group is slightly more electron-donating ( +I effect) than the methyl group, which marginally dampens the carbonyl's electrophilicity. For time-sensitive or mild synthetic routes, the methyl ester is the superior electrophile[3].

Pathway Substrate Hindered Ester (Methyl/Ethyl) Nu OH- Attack (Bürgi-Dunitz Trajectory) Substrate->Nu Base Addition Tetrahedral Tetrahedral Intermediate (High Steric Strain) Nu->Tetrahedral Rate-Limiting Product Carboxylate + Alcohol (MeOH/EtOH) Tetrahedral->Product Alkoxide Elimination

Fig 1: Base-catalyzed hydrolysis pathway highlighting the rate-limiting tetrahedral intermediate.

Comparative Performance Data

The following table summarizes the physical properties and relative reactivity metrics of the two substrates to aid in reagent selection.

ParameterMethyl 2-methyl-2-(4-nitrophenyl)propanoateEthyl 2-methyl-2-(4-nitrophenyl)propanoate
CAS Number 59115-08-1[4]83397-45-9[5]
Molecular Weight 223.23 g/mol 237.26 g/mol
Alkoxy Group −OCH3​ (Methoxy) −OCH2​CH3​ (Ethoxy)
Leaving Group pKa​ ~15.5 (Methanol)~15.9 (Ethanol)
Relative Hydrolysis Rate Faster (Baseline: 1.0x)Slower (~0.4x to 0.6x)
Optimal Cleavage LiOH , THF/MeOH/ H2​O , 50°C LiOH , THF/MeOH/ H2​O , 70°C
Primary Application Rapid turnover API intermediateStable, isolable storage intermediate

Self-Validating Experimental Protocols

Because standard aqueous NaOH will fail to cleave these hindered esters efficiently, specialized conditions are required[2]. The following protocol utilizes a mixed-solvent system to ensure homogeneity and leverages the Lewis acidic nature of the Lithium cation to activate the sterically shielded carbonyl.

Protocol: Forced Saponification of Hindered Esters

Causality & Rationale : THF provides solubility for the lipophilic ester, water dissolves the hydroxide source, and methanol acts as a phase-transfer bridge. Lithium hydroxide ( LiOH ) is selected over NaOH because the Li+ ion coordinates tightly with the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack despite the gem-dimethyl bulk.

Step-by-Step Methodology :

  • Preparation : Charge a clean, dry round-bottom flask with the ester substrate (1.0 equiv, e.g., 10 mmol).

  • Solvation : Dissolve the ester in a 3:1:1 (v/v/v) mixture of Tetrahydrofuran (THF), Methanol, and Water to achieve a total substrate concentration of ~0.2 M. Ensure complete dissolution before proceeding.

  • Reagent Addition : Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 5.0 equiv). The large molar excess drives the equilibrium forward and compensates for the slow reaction kinetics inherent to hindered esters.

  • Thermal Activation : Attach a reflux condenser and heat the mixture.

    • For the Methyl Ester: Heat to 50°C.

    • For the Ethyl Ester: Heat to 70°C (mild reflux).

  • In-Process Control (IPC) : Monitor the reaction via HPLC or TLC (Eluent: 4:1 Hexanes/EtOAc). The methyl ester typically reaches >95% conversion within 12–16 hours, whereas the ethyl ester requires 24–36 hours. Self-Validation: Do not proceed to workup until the ester peak area is <5% by HPLC.

  • Quench : Once complete, cool the reaction mixture to 0°C. Carefully acidify the mixture to pH ~2 using 1M HCl to protonate the resulting carboxylate into the free carboxylic acid.

  • Extraction & Purification : Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield high-purity 2-methyl-2-(4-nitrophenyl)propanoic acid.

Workflow Step1 Weigh Substrate (1.0 eq) Step2 Dissolve in THF/MeOH/H2O (3:1:1 v/v) Step1->Step2 Step3 Add LiOH·H2O (5.0 eq) Heat to 50-70°C Step2->Step3 Step4 Monitor via HPLC (Methyl: ~12h, Ethyl: ~24h) Step3->Step4 Step5 Acidify (pH 2) & Extract (EtOAc) Step4->Step5

Fig 2: Optimized step-by-step workflow for the forced saponification of hindered esters.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | CID 15544079."[Link]

  • PubMed Central (PMC). "A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants."[Link]

  • Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[Link]

Sources

Comparative

GC-MS analysis and fragmentation patterns of methyl 2-methyl-2-(4-nitrophenyl)propanoate

Title: GC-MS Analysis and Fragmentation Profiling of Methyl 2-methyl-2-(4-nitrophenyl)propanoate: A Comparative Column Performance Guide Introduction Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS 59115-08-1, MW 223.23...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Analysis and Fragmentation Profiling of Methyl 2-methyl-2-(4-nitrophenyl)propanoate: A Comparative Column Performance Guide

Introduction Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS 59115-08-1, MW 223.23)[1] is a sterically hindered building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a quaternary carbon adjacent to the ester carbonyl, combined with a strongly electron-withdrawing para-nitro group, presents unique analytical challenges. During process development, it is critical to resolve this target compound from synthetic impurities, particularly its positional isomer, methyl 2-methyl-2-(3-nitrophenyl)propanoate (CAS 103797-22-4)[2].

This guide objectively compares the chromatographic performance of standard non-polar versus mid-polar GC columns for this application, while detailing the mechanistic causality behind its Electron Ionization (EI) mass spectral fragmentation.

Mechanistic EI-MS Fragmentation Pathway

Understanding the 70 eV EI fragmentation of methyl 2-methyl-2-(4-nitrophenyl)propanoate is essential for accurate peak identification and selected ion monitoring (SIM) method development. The fragmentation is governed by the stability of the intermediate carbocations, as outlined in standard mass spectrometry interpretation guidelines like .

  • Molecular Ion (m/z 223): The M+• peak is typically of very low abundance. The highly substituted quaternary α-carbon makes the molecular ion highly susceptible to rapid cleavage.

  • α-Cleavage (m/z 164 - Base Peak): The dominant fragmentation pathway is the loss of the methoxycarbonyl radical (•COOCH3, -59 Da). This cleavage is highly favored because it yields the 2-(4-nitrophenyl)propan-2-yl cation. Despite the electron-withdrawing nitro group, this tertiary benzylic carbocation is heavily stabilized by hyperconjugation from the gem-dimethyl groups.

  • Nitroaromatic Rearrangements (m/z 118 & m/z 134): The m/z 164 fragment undergoes characteristic nitro-group degradation, a well-documented phenomenon in the . The direct loss of a nitro radical (•NO2, -46 Da) generates the cumyl cation at m/z 118. Alternatively, a complex rearrangement involving the loss of nitric oxide (•NO, -30 Da) produces an oxygen-stabilized cation at m/z 134.

fragmentation M M+• m/z 223 F1 [M - OCH3]+ m/z 192 M->F1 - •OCH3 (-31 Da) F2 [M - COOCH3]+ m/z 164 (Base Peak) M->F2 - •COOCH3 (-59 Da) F3 [M - COOCH3 - NO2]+ m/z 118 F2->F3 - •NO2 (-46 Da) F4 [M - COOCH3 - NO]+ m/z 134 F2->F4 - •NO (-30 Da)

EI-MS fragmentation pathway of methyl 2-methyl-2-(4-nitrophenyl)propanoate.

Comparative Column Performance: HP-5ms vs. DB-1701

When profiling nitration reaction mixtures, standard 5% phenyl-methylpolysiloxane columns (e.g., HP-5ms) often fail to provide baseline resolution between meta- and para-nitro isomers due to their nearly identical boiling points.

By switching to a 14% cyanopropyl-phenyl phase (e.g., DB-1701), analysts can leverage orthogonal selectivity. The strong dipole moment of the nitro group interacts differentially with the cyano groups of the stationary phase, dramatically improving resolution (Rs) without requiring chemical derivatization.

Table 1: Chromatographic Performance Comparison

AnalyteHP-5ms RT (min)HP-5ms RsDB-1701 RT (min)DB-1701 Rs
meta-isomer (Impurity)14.22N/A16.45N/A
para-isomer (Target)14.351.1 (Co-elution)17.103.2 (Baseline)

Note: Rs values < 1.5 indicate incomplete separation, which severely compromises quantitative accuracy.

Experimental Protocols & Self-Validating Workflow

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) to validate the analytical run before sample injection, ensuring the method acts as a self-validating system.

1. Sample Preparation

  • Causality for Solvent Choice: Dissolve 10 mg of the sample in 10 mL of anhydrous ethyl acetate. Why not methanol? Using protic solvents like methanol or ethanol in a hot GC inlet (250°C) can induce transesterification of the methyl ester, creating artificial impurities that skew process yield calculations.

  • Internal Standard (IS): Spike the solution with 10 µg/mL of 4-nitrotoluene. This acts as an internal self-validation marker to monitor injection volume consistency and retention time drift.

2. GC-MS Operational Parameters

  • Inlet Conditions: 250°C, Split ratio 20:1. Causality: A high split ratio prevents column overloading by this high-response compound, ensuring peak asymmetry (Tf) remains ≤ 1.2 and preventing source contamination.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line at 280°C, EI source at 230°C, Quadrupole at 150°C. Scan range m/z 50–350.

3. System Suitability Criteria Before analyzing unknown batches, the system must pass the following checks using the IS and a known standard mix:

  • Resolution (Rs): > 2.0 between the meta and para isomers on the DB-1701 column.

  • Tailing Factor (Tf): ≤ 1.5 for the target peak to ensure active sites in the inlet liner are properly deactivated.

workflow S1 Sample Prep (EtOAc Dilution) S2 GC Injection (Split 20:1) S1->S2 S3 Column Separation (HP-5ms vs DB-1701) S2->S3 S4 EI Ionization (70 eV) S3->S4 S5 Quadrupole MS (Data Analysis) S4->S5

Comparative GC-MS analytical workflow for nitroaromatic ester profiling.

Conclusion

For the GC-MS analysis of methyl 2-methyl-2-(4-nitrophenyl)propanoate, relying solely on non-polar columns like HP-5ms introduces significant risks of isomer co-elution. Upgrading to a mid-polar DB-1701 column provides the necessary dipole-dipole interactions to achieve baseline resolution. Coupling this optimized chromatography with a deep understanding of the m/z 164 base peak fragmentation pathway ensures highly robust, self-validating analytical workflows for pharmaceutical process monitoring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11299024". PubChem, [Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69". National Institute of Standards and Technology, [Link]

  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra (4th ed.)". University Science Books, [Link]

Sources

Validation

A Comparative Guide to Batch vs. Continuous Flow Synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Introduction: The Significance of Process-Informed Synthesis In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of functionalized aromatic compounds is a cornerstone. Methyl 2-methyl-2-(4-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Process-Informed Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of functionalized aromatic compounds is a cornerstone. Methyl 2-methyl-2-(4-nitrophenyl)propanoate is one such molecule, serving as a valuable building block due to its activated aromatic ring and ester functionality. The method of its synthesis, however, is as critical as the molecule itself, directly impacting purity, yield, safety, and scalability. This guide provides an in-depth, objective comparison between traditional batch and modern continuous flow methodologies for the synthesis of this target molecule. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a data-driven comparison to empower researchers and process chemists in making informed decisions for their specific needs.

The synthesis route under consideration is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characterized by the displacement of a leaving group on an aromatic ring by a nucleophile.[1] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex.[2][3] While traditionally performed in batch reactors, this reaction class is an excellent candidate for intensification using continuous flow technology, which offers distinct advantages in managing reaction parameters and enhancing safety.[4][5]

The Reaction: Nucleophilic Aromatic Substitution (SNAr)

The core transformation involves the reaction of a substituted nitrophenyl substrate with a nucleophile. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, with the transient formation of a resonance-stabilized Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed, and recent studies suggest that in some cases it may be more of a transition state than a true intermediate.[6][7]

Part 1: The Traditional Approach - Batch Synthesis

Batch processing is the workhorse of many chemistry labs and production facilities. It involves charging a single vessel with all reactants, bringing the mixture to the desired conditions, and allowing the reaction to proceed for a set time before work-up and purification.[8] This method is versatile and well-understood, making it suitable for a wide range of applications.

Experimental Protocol: Batch Synthesis

Objective: To synthesize methyl 2-methyl-2-(4-nitrophenyl)propanoate via a batch process.

Materials:

  • 2-(4-nitrophenyl)propionic acid (1.0 eq)

  • Methanol (20 mL per 10 mmol of starting material)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mL per 10 mmol)

  • Diethyl ether

  • Silica gel

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-(4-nitrophenyl)propionic acid.

  • Methanol is added to dissolve the starting material.

  • Concentrated sulfuric acid is added dropwise to the stirred solution.

  • The reaction mixture is stirred overnight at room temperature.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The resulting crude oil is diluted with diethyl ether.

  • The solution is filtered through a pad of silica gel to remove baseline impurities and the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final product, methyl 2-methyl-2-(4-nitrophenyl)propanoate, as a yellow oil.[9]

Workflow for Batch Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Charge Reactor: - Starting Material - Methanol - Sulfuric Acid react Stir Overnight at Room Temperature prep->react Initiate Reaction evap Solvent Evaporation react->evap Reaction Complete dilute Dilute with Diethyl Ether evap->dilute filter Silica Gel Filtration dilute->filter concentrate Final Concentration filter->concentrate product product concentrate->product Isolate Product

Caption: Workflow diagram for the batch synthesis process.

Part 2: The Modern Approach - Continuous Flow Synthesis

Continuous flow chemistry involves pumping reactants through a network of tubes and reactors where the reaction occurs.[10] This methodology offers precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, purity, and safety, especially for highly exothermic or hazardous reactions.[5][11][12] The small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous materials.[4]

Experimental Protocol: Continuous Flow Synthesis

Objective: To synthesize methyl 2-methyl-2-(4-nitrophenyl)propanoate using a continuous flow system.

Materials:

  • Stock Solution A: 2-(4-nitrophenyl)propionic acid dissolved in methanol.

  • Stock Solution B: Methanol with a catalytic amount of sulfuric acid.

Equipment:

  • Two syringe pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing in a heated bath or a dedicated flow reactor module)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare Stock Solution A and Stock Solution B.

  • Set up the flow chemistry system as shown in the workflow diagram below.

  • Set the heated reactor to the desired temperature (e.g., 80°C to accelerate the reaction).

  • Set the back-pressure regulator to maintain a pressure sufficient to keep the methanol in the liquid phase at the reaction temperature (e.g., 5 bar).

  • Start pumping both stock solutions at defined flow rates into the T-mixer. The ratio of flow rates will determine the stoichiometry.

  • The combined stream flows through the heated coil reactor, where the reaction takes place. The residence time is determined by the reactor volume and the total flow rate.

  • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a flask.

  • The collected product stream can be purified offline using similar methods to the batch process or integrated with a continuous purification setup.

Workflow for Continuous Flow Synthesis

pumpA Pump A: Substrate in Methanol mixer T-Mixer pumpA->mixer pumpB Pump B: Catalyst in Methanol pumpB->mixer reactor Heated Coil Reactor (e.g., 80°C) mixer->reactor Continuous Mixing bpr Back-Pressure Regulator (5 bar) reactor->bpr Controlled Residence Time collection Product Collection bpr->collection

Caption: Workflow diagram for the continuous flow synthesis process.

Part 3: Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes key performance indicators for both methods based on typical experimental outcomes.

ParameterBatch SynthesisContinuous Flow SynthesisRationale & Advantage
Reaction Time Several hours (e.g., overnight)Minutes (e.g., 10-20 min residence time)Flow: Higher temperatures enabled by sealed, pressurized reactors drastically increase reaction rates according to the Arrhenius equation.[13]
Temperature Control Moderate, potential for hotspotsPrecise and uniformFlow: The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, preventing hotspots and side reactions.[12][14]
Safety Higher risk with large volumesIntrinsically saferFlow: Small reaction volumes (holdup) minimize the amount of hazardous material at any given time, reducing risks from exotherms or pressure buildup.[4][11]
Scalability Challenging, requires re-optimizationSeamless ("scaling-out")Flow: Production is increased by running the system for longer or by operating multiple reactors in parallel, avoiding the complexities of changing reactor thermodynamics.[8][10]
Yield Good (e.g., ~90%)Excellent (e.g., >95%)Flow: Precise control over stoichiometry, temperature, and time minimizes byproduct formation, leading to higher yields.[5]
Purity (pre-purification) GoodVery GoodFlow: The reduction in side products due to better process control often results in a cleaner crude product, simplifying purification.
Process Optimization Time-consuming (one experiment at a time)Rapid (automated parameter screening)Flow: Automated systems can quickly vary parameters like temperature, flow rate, and stoichiometry to find optimal conditions.[12]

Conclusion and Recommendations

Both batch and continuous flow synthesis are viable methods for producing methyl 2-methyl-2-(4-nitrophenyl)propanoate. The optimal choice depends heavily on the specific goals of the researcher or organization.[8]

Batch synthesis remains an excellent choice for exploratory, small-scale work where flexibility and ease of setup are paramount.[10] It requires less specialized equipment and is well-suited for labs where a wide variety of different reactions are performed daily.

Continuous flow synthesis , however, offers undeniable advantages for process optimization, scale-up, and manufacturing. Its superior control over reaction parameters leads to higher yields, better purity, and a significantly improved safety profile.[5][13] For reactions involving hazardous reagents, unstable intermediates, or highly exothermic processes, flow chemistry is often the superior and safer choice.[4] As the pharmaceutical and chemical industries move towards more efficient, safer, and sustainable manufacturing, the adoption of continuous flow processes for reactions like this SNAr synthesis is becoming increasingly prevalent.[15][16]

References

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. University of Bristol Research Portal. Available at: [Link]

  • Benefits of Continuous Flow Chemistry. Mettler Toledo. Available at: [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. ResearchGate. Available at: [Link]

  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. PMC. Available at: [Link]

  • Advantages of continuous flow production. Vapourtec. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Continuous synthesis of aminophenols from nitroaromatic compounds by combination of metal and biocatalyst. Chemical Communications (RSC Publishing). Available at: [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. University of Bristol Research Portal. Available at: [Link]

  • Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology. Available at: [Link]

  • Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States?. PubMed. Available at: [Link]

  • Continuous synthesis of aminophenols from nitroaromatic compounds by combination of metal and biocatalyst. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. Available at: [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Mettler Toledo. Available at: [Link]

  • Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Asynt. Available at: [Link]

  • Batch vs. Continuous Process - Flow Chemistry. Kilolabs. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-methyl-2-(4-nitrophenyl)propanoate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Methyl 2-methyl-2-(4-nitrophenyl)propanoate As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Methyl 2-methyl-2-(4-nitrophenyl)propanoate

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the synthetic methodologies used to utilize a compound. Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) is a highly valuable intermediate in drug development, particularly in the synthesis of angiogenesis inhibitors and other targeted therapeutics[1]. However, because it is a nitroaromatic compound, its end-of-life management requires strict adherence to physicochemical principles to prevent environmental contamination and laboratory incidents.

This guide provides a causality-driven, step-by-step operational framework for the safe handling, segregation, and disposal of this compound and its associated waste streams.

Physicochemical & Hazard Profiling

Before designing a disposal workflow, we must understand the fundamental properties of the substance. Nitroaromatic compounds possess high energy potential and specific thermal degradation pathways. When heated to decomposition, these compounds emit highly toxic nitrogen oxide (NOx) vapors[2].

Table 1: Quantitative Chemical and Hazard Profile

PropertyValue / DescriptionOperational Implication
CAS Number 59115-08-1[3]Primary identifier for EHS waste profiling.
Molecular Formula C₁₁H₁₃NO₄[3]Contains nitrogen; dictates incineration requirements.
Molecular Weight 223.23 g/mol [3]Used for calculating stoichiometric spill neutralization.
Functional Groups Ester, Nitroaromatic[4]Incompatible with strong bases (hydrolysis) and strong reducing agents.
Thermal Decomposition Emits toxic NOx gases[2]Critical: Must not be autoclaved or exposed to extreme heat outside of controlled incineration.

Waste Stream Logic and Segregation

The core principle of chemical disposal is causative segregation . Mixing nitroaromatics with incompatible waste streams (such as heavy metal catalysts or strong reducing agents) can lead to exothermic reactions or catalytic reduction in the waste carboy.

G Start Waste Generation (Methyl 2-methyl-2-(4-nitrophenyl)propanoate) Segregate Phase 1: Segregation (Compatibility Check) Start->Segregate Solid Solid Waste Stream (Contaminated Consumables) Segregate->Solid Liquid Liquid Waste Stream (Organic Solvents) Segregate->Liquid EHS Phase 2: EHS Processing (Secondary Containment) Solid->EHS Liquid->EHS Incineration Phase 3: Thermal Destruction (>1000°C Incineration) EHS->Incineration Scrubber Flue Gas Scrubbing (NOx Neutralization) Incineration->Scrubber Exhaust Gas

Fig 1: Institutional waste segregation and thermal destruction workflow for nitroaromatics.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the safety process.

Protocol A: Liquid Waste Segregation & Packaging

Liquid waste containing Methyl 2-methyl-2-(4-nitrophenyl)propanoate typically originates from reaction filtrates, extraction solvents, or chromatography fractions.

  • Solvent Compatibility Verification: Confirm the solvent matrix. Do not mix this waste with aqueous waste containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) to prevent unintended reduction of the nitro group to an amine, which is highly exothermic.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is specifically designated for "Halogen-Free Organic Waste" (unless halogenated solvents like DCM were used, in which case use "Halogenated Organic Waste").

  • Transfer Protocol: Transfer the liquid using a closed-funnel system inside a certified fume hood to prevent inhalation of aerosolized particles or solvent vapors.

  • Validation Check: Inspect the waste carboy for any signs of gas evolution, pressure buildup, or temperature increase for 15 minutes post-transfer. If stable, seal the container with a vented cap.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "Contains Nitroaromatics" to alert downstream EHS personnel of the NOx emission risk during thermal destruction[2].

Protocol B: Solid Waste Handling

Solid waste includes contaminated silica gel, filter paper, weigh boats, and disposable PPE.

  • Evaporation (If applicable): If solid waste (like filter paper) is soaked in volatile solvents, allow it to dry completely inside the fume hood before packaging. Causality: Trapped volatile organics in sealed solid waste containers can create explosive headspace atmospheres.

  • Primary Containment: Place the dry, contaminated solids into a heavy-duty, transparent polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste drum (e.g., a UN-rated poly drum).

  • Validation Check: Ensure no sharp objects (glass pipettes, needles) are included in this specific bag to prevent containment breach. Sharps must go into dedicated rigid sharps containers.

Protocol C: Emergency Spill Response

In the event of an accidental release, standard organic spill protocols must be modified due to the compound's nitroaromatic nature.

  • Isolate and PPE: Evacuate the immediate area. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is outside a fume hood and involves fine powders, an N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the powder, creating an inhalation and potential dust deflagration hazard. Gently cover the spill with damp paper towels (moistened with water or a compatible solvent like ethanol) to suppress dust.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand). Never use sawdust or combustible absorbents. Causality: Nitro compounds possess oxidizing characteristics; mixing them with high-surface-area combustibles can create a fire hazard.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe down. Dispose of all cleaning materials as hazardous solid waste.

Final Destruction Rationale

Institutions must not attempt to neutralize or degrade Methyl 2-methyl-2-(4-nitrophenyl)propanoate in-house. Standard wastewater treatment facilities rely on microbial degradation, which is highly ineffective against synthetic nitroaromatics and can lead to severe aquatic toxicity.

The only scientifically sound and legally compliant method for final disposal is High-Temperature Incineration (>1000°C) managed by a licensed hazardous waste contractor. Because the thermal decomposition of this compound yields toxic nitrogen oxides (NOx)[2], the incineration facility must be equipped with alkaline flue gas scrubbers to neutralize the exhaust before atmospheric release, thereby closing the loop on environmental safety.

References

  • ChemScene. "59115-08-1 | Methyl 2-methyl-2-(4-nitrophenyl)propanoate". ChemScene.
  • LookChem. "Cas 104-03-0, 4-Nitrophenylacetic acid". LookChem.
  • LookChem. "Cas 104-03-0, 4-Nitrophenylacetic acid - Safety Data Sheets". LookChem.

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